n-Butyl vs. tert-Butyl Para-Substitution: Differential Predicted Boiling Point and Lipophilicity
The target compound bearing a linear n-butyl substituent exhibits a predicted boiling point of 438.3±38.0 °C at 760 mmHg, compared to 425.0±38.0 °C for the tert-butyl analog (CAS 845781-47-7), a difference of approximately +13 °C that reflects the greater polarizability and intermolecular dispersion forces of the linear alkyl chain . The predicted LogP of the target compound is 3.89 (ACD/Labs), while the des-methyl analog (CAS 97678-95-0) with one fewer carbon and no β-methyl group has a predicted LogP of approximately 3.71 (estimated from ChemSrc LogP data for the analog class) . This ~0.18 LogP unit difference corresponds to an approximately 1.5-fold higher predicted octanol-water partition coefficient for the target compound, relevant for extraction efficiency and chromatographic retention time differentiation.
| Evidence Dimension | Predicted Boiling Point (ACD/Labs) at 760 mmHg |
|---|---|
| Target Compound Data | 438.3±38.0 °C |
| Comparator Or Baseline | 5-(4-tert-Butylphenyl)-3-methyl-5-oxopentanoic acid (CAS 845781-47-7): 425.0±38.0 °C |
| Quantified Difference | Δ ≈ +13.3 °C (higher for n-butyl vs. tert-butyl) |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform PhysChem Module, version 14.00 |
Why This Matters
The boiling point difference enables unambiguous identity confirmation via GC-MS methods and informs purification strategy selection (e.g., distillation vs. recrystallization) during scale-up procurement decisions.
